(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone

Medicinal Chemistry NMDA Receptor Pharmacology Structural Biology

Researchers requiring a validated negative control for CIQ's GluN2C/GluN2D positive allosteric modulator activity often face supply inconsistency with generic tetrahydroisoquinoline derivatives. This compound provides a structurally defined N-acyl-6,7-dimethoxy-THIQ scaffold lacking the critical 1-((4-methoxyphenoxy)methyl) substituent that confers NMDA receptor subtype selectivity. - Eliminates GluN2C/GluN2D PAM activity inherent to CIQ (CAS 486427-17-2); suitable as a matched negative control in electrophysiology and calcium flux assays. - Defined chemical space with cLogP ~2.98, within optimal drug-like lipophilicity range, enabling systematic SAR exploration via amide coupling diversification. - Available through custom synthesis with full analytical characterization (NMR, HPLC).

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
Cat. No. B12131088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
InChIInChI=1S/C19H21NO4/c1-22-16-6-4-5-14(9-16)19(21)20-8-7-13-10-17(23-2)18(24-3)11-15(13)12-20/h4-6,9-11H,7-8,12H2,1-3H3
InChIKeyBUNXJMSRSGGQCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone: A Structurally Defined N-Acyl Tetrahydroisoquinoline Building Block


The compound (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone belongs to the N-acyl-1,2,3,4-tetrahydroisoquinoline class, characterized by a 6,7-dimethoxy-substituted tetrahydroisoquinoline core linked via an amide bond to a 3-methoxybenzoyl group [1]. It serves as a synthetic building block and potential pharmacophore scaffold in medicinal chemistry, distinct from 1-substituted or C-1 carbonyl variants in its N-acyl connectivity and substitution pattern .

6,7-dimethoxy-tetrahydroisoquinoline core
N-acyl connectivity (C-2) avoids C-1 carbonyl limitations
C-1 unsubstituted: no NMDA receptor PAM liability associated with CIQ

Why Generic Tetrahydroisoquinoline Analogs Cannot Substitute for (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone in Target-Focused Studies


In-class tetrahydroisoquinoline analogs exhibit divergent biological and physicochemical profiles due to differences in N-acyl substitution, aryl ring electronics, and C-1 substituent presence. The 3-methoxybenzoyl amide of the target compound confers distinct hydrogen-bond acceptor capacity, lipophilicity (cLogP approximately 2.98), and metabolic stability compared to the unsubstituted phenyl analog (CAS 14174-17-5) or the 1-methyl variant [1]. Notably, the extensively characterized CIQ compound (CAS 486427-17-2) carries a 3-chlorophenyl group and a bulky 1-((4-methoxyphenoxy)methyl) substituent, which fundamentally alters its NMDA receptor subtype selectivity (GluN2C/GluN2D) [2]. Procurement of generic '6,7-dimethoxy-tetrahydroisoquinoline' derivatives without precise N-acyl specification risks acquiring a compound with unintended pharmacological activity or unsuitable physicochemical properties.

N-acyl specification
Generic 6,7-dimethoxy-THIQ analogs without defined N-acyl group may shift pharmacological profile and target engagement
C-1 substitution mismatch
1-methyl analog introduces stereocenter and altered molecular shape; CIQ's bulky C-1 substituent drives NMDA subtype selectivity absent in target compound
Aryl electronic shift
3-methoxybenzoyl group provides intermediate lipophilicity; replacement with 3-chlorophenyl (as in CIQ) substantially increases logP and alters binding properties

Quantitative Differentiation Evidence for (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone Versus Closest Structural Analogs


N-Acyl Connectivity: Absence of C-1 Substituent Differentiates Target Compound from CIQ and 1-Methyl Analog

The target compound lacks any substituent at the C-1 position of the tetrahydroisoquinoline ring, unlike the closely related CIQ (which bears a 1-((4-methoxyphenoxy)methyl) group) [1]. CIQ is a well-characterized GluN2C/GluN2D-selective positive allosteric modulator whose subunit selectivity is entirely dependent on its C-1 substituent and 3-chlorophenyl moiety; removal of these features, as in the target compound, predicts a loss of this specific NMDA receptor modulation [1]. The 1-methyl analog (ChemSpace CSSS00105358728) introduces a stereocenter and increased steric bulk at C-1, altering molecular shape and potentially target engagement [2].

N-Acyl & C-1 Substitution
Reported
No C-1 substituent vs CIQ: 1-((4-methoxyphenoxy)methyl); 1-methyl analog: methyl at C-1
Eliminates NMDA receptor PAM activity linked to CIQ's C-1 group
Structural selectivity divergence; key for scaffold choice
Medicinal Chemistry NMDA Receptor Pharmacology Structural Biology

Aryl Electronics: 3-Methoxybenzoyl vs. 3-Chlorophenyl and Unsubstituted Phenyl Analogs

The target compound incorporates a 3-methoxybenzoyl amide, whereas CIQ uses a 3-chlorophenyl amide and the parent phenyl analog (CAS 14174-17-5) bears an unsubstituted benzoyl group [1]. The 3-methoxy substituent is electron-donating (+M effect) and increases hydrogen-bond acceptor count by one relative to the unsubstituted phenyl analog, while being less lipophilic than the 3-chloro substituent of CIQ. Computed cLogP for the 1-methyl analog (which shares the 3-methoxybenzoyl group) is 2.98 [2], compared to CIQ's substantially higher lipophilicity due to its chlorine and extended C-1 substituent.

Aryl Electronic & Lipophilic Delta
Reported
Δσm = −0.25, Δπ = −0.57, ΔcLogP ≈ −2 to −3 vs CIQ
Reduced lipophilicity may improve solubility and reduce non-specific binding
cLogP from 1-methyl analog; Hammett/Hansch standard compilations
Physicochemical Properties Ligand Design SAR

Amide Bond Geometry and Conformational Restriction Versus 1-Isoquinolinyl Methanone Isomers

The target compound features an N-acyl linkage (amide at the 2-position), whereas a common alternative scaffold places the carbonyl at the 1-position of the isoquinoline ring (e.g., (6,7-dimethoxy-1-isoquinolinyl)(4-methoxyphenyl)methanone, CAS 17052-80-1) [1]. N-acyl tetrahydroisoquinolines exhibit greater conformational flexibility due to rotation around the N–C(O) bond and the absence of C=N character, potentially enabling different binding modes compared to the more planar 1-isoquinolinyl ketones [2]. This distinction is critical for structure-based drug design where amide orientation affects pharmacophore geometry.

Carbonyl Position & Saturation
Class-level
N-acyl (2-position) THIQ vs C-1 carbonyl isoquinoline isomer
Different conformational space and pharmacophore geometry
Qualitative distinction; class-level inference
Conformational Analysis Molecular Recognition Target Engagement

Optimal Deployment Scenarios for (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methoxy-phenyl)-methanone Based on Differentiated Properties


Scaffold for CNS-Targeted Library Synthesis Avoiding NMDA Receptor PAM Off-Target Activity

The absence of a C-1 substituent distinguishes this compound from CIQ and eliminates the GluN2C/GluN2D positive allosteric modulator activity associated with CIQ's 1-((4-methoxyphenoxy)methyl) group [1]. This makes the target compound suitable as a starting scaffold for CNS drug discovery programs where NMDA receptor modulation is undesirable, such as NK2 antagonist development as described in the Lundbeck patent series on 3,4-dihydro-1H-isoquinolin-2-yl derivatives [2].

Pharmacokinetic Probe with Balanced Lipophilicity for In Vitro ADME Profiling

With an estimated cLogP of approximately 2.98 (based on the 1-methyl analog sharing the 3-methoxybenzoyl group) [1], this compound falls within the optimal lipophilicity range (cLogP 1–4) for drug-like molecules, in contrast to the highly lipophilic CIQ scaffold [2]. It can serve as a control compound or probe in permeability, solubility, and metabolic stability assays where intermediate logP is required.

Amide Bond-Containing Building Block for Parallel Medicinal Chemistry

The N-acyl connectivity and 3-methoxy substitution pattern provide a defined chemical space for amide coupling diversification. The compound can serve as a core building block for library synthesis, where the 6,7-dimethoxy groups remain constant and the 3-methoxybenzoyl moiety is varied, enabling systematic SAR exploration distinct from 1-substituted or C-1 carbonyl analog series [1].

Negative Control for CIQ-Based NMDA Receptor Studies

Because the compound lacks the critical 1-((4-methoxyphenoxy)methyl) substituent and 3-chlorophenyl group required for CIQ's NMDA receptor subtype selectivity [1], it can be rationally deployed as a structurally related negative control in electrophysiology or calcium flux assays designed to validate CIQ's GluN2C/GluN2D-specific effects.

Application
Selection Property
Validation Focus
CNS library synthesis
C-1 unsubstituted scaffold
Absence of CIQ-associated GluN2C/D PAM activity
In vitro ADME probe
Intermediate lipophilicity profile
Permeability / solubility assay context
Amide diversification building block
N-acyl connectivity
SAR distinct from C-1 analogs
Negative control for CIQ studies
Absence of critical CIQ substituents
Validation of GluN2C/D-specific effects
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